(R)-2-Methoxypropanoic Acid

Chiral Resolution Optical Rotation Enantiopurity

(R)-2-Methoxypropanoic acid (CAS 23943-96-6) is a chiral α‑substituted carboxylic acid that serves as a defined, enantiomerically pure building block in organic synthesis. It is the (R)-enantiomer of 2‑methoxypropanoic acid (also known as (R)-(+)-2‑methoxypropionic acid), and its specific stereochemical configuration is critical for the construction of optically active pharmaceuticals and agrochemicals.

Molecular Formula C4H8O3
Molecular Weight 104.1 g/mol
CAS No. 23943-96-6
Cat. No. B016043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Methoxypropanoic Acid
CAS23943-96-6
Synonyms(R)-2-Methoxypropanoic Acid; 
Molecular FormulaC4H8O3
Molecular Weight104.1 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC
InChIInChI=1S/C4H8O3/c1-3(7-2)4(5)6/h3H,1-2H3,(H,5,6)/t3-/m1/s1
InChIKeyICPWFHKNYYRBSZ-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Methoxypropanoic Acid (CAS 23943-96-6): A Defined Chiral Building Block for Asymmetric Synthesis


(R)-2-Methoxypropanoic acid (CAS 23943-96-6) is a chiral α‑substituted carboxylic acid that serves as a defined, enantiomerically pure building block in organic synthesis. It is the (R)-enantiomer of 2‑methoxypropanoic acid (also known as (R)-(+)-2‑methoxypropionic acid), and its specific stereochemical configuration is critical for the construction of optically active pharmaceuticals and agrochemicals [1]. The compound is a clear, colorless liquid with a molecular weight of 104.11 g/mol, and it is commercially available with typical purities of 95–98% .

Why Racemic or S-Enantiomer Substitution Cannot Replicate the Performance of (R)-2-Methoxypropanoic Acid


The (R)- and (S)-enantiomers of 2-methoxypropanoic acid are not interchangeable in stereocontrolled synthesis. Substitution with the racemate or the opposite enantiomer alters the absolute configuration of downstream products, which can profoundly impact bioactivity and regulatory compliance. In agrochemical applications, for instance, the (R)-configuration has been shown to be essential for the optimal bioactive conformation of the final herbicide, enabling high efficacy at low application rates while minimizing environmental residues . Similarly, in pharmaceutical synthesis, the use of the incorrect enantiomer can lead to inactive or even toxic stereoisomers. Therefore, procurement of the specific (R)-enantiomer is a non-negotiable requirement for projects where stereochemical fidelity is paramount.

Quantitative Differentiation of (R)-2-Methoxypropanoic Acid Against Key Analogs


Enantiomeric Purity Confirmation via Specific Optical Rotation: (R)- vs (S)-2-Methoxypropanoic Acid

The specific optical rotation provides a direct, quantitative measure of enantiomeric identity and purity. (R)-2-Methoxypropanoic acid exhibits a positive rotation of +76° to +80° (neat, 20°C, 589 nm) , while the (S)-enantiomer displays a negative rotation of -70° to -80° under identical conditions . This large, opposite sign of rotation enables rapid confirmation of stereochemical identity and purity, and underscores the fact that the two enantiomers are physically distinct substances with different interactions with plane-polarized light.

Chiral Resolution Optical Rotation Enantiopurity

Acidity Comparison: 2-Methoxypropanoic Acid vs. Other α-Substituted Propanoic Acids

The electron-withdrawing methoxy group at the α-position modulates the acidity of the carboxylic acid. The predicted pKa of 2-methoxypropanoic acid is 3.59 ± 0.10 . For comparison, 2-fluoropropanoic acid has a pKa of 2.68, while 2-aminopropanoic acid (alanine) has a pKa of 2.34 [1]. This places 2-methoxypropanoic acid as a moderately stronger acid than unsubstituted propanoic acid (pKa ~4.88) but weaker than the fluoro or amino analogs. This differential acidity can be exploited in selective deprotonation and functionalization strategies.

Acidity pKa α-Substitution

Chiral Precursor for High-Efficacy Herbicides: (R)-Configuration Confers Bioactive Conformation

In the synthesis of modern herbicides, the (R)-configuration of 2-methoxypropanoic acid is reported to be essential for achieving the optimal bioactive conformation of the final product. According to supplier documentation, the use of the (R)-enantiomer as a key chiral precursor enables excellent herbicide efficacy at extremely low application doses while significantly reducing environmental residues . This is in contrast to the racemic mixture or the (S)-enantiomer, which would produce a different stereochemical outcome in the final molecule and likely result in reduced potency or increased off-target effects.

Agrochemical Herbicide Chiral Precursor

Defined Application Scenarios for (R)-2-Methoxypropanoic Acid Based on Quantitative Differentiation


Asymmetric Synthesis of Single-Enantiomer Pharmaceuticals

When synthesizing a chiral drug candidate that requires a specific absolute configuration, (R)-2-Methoxypropanoic acid serves as an enantiopure building block. The specific optical rotation data ensures that the correct (R)-stereoisomer is used, avoiding the formation of the inactive or potentially harmful (S)-enantiomer. Its moderate acidity (pKa ~3.59) allows for controlled coupling reactions under mild conditions, preserving sensitive functional groups in the target molecule.

Chiral Resolution and Determination of Absolute Configuration

Derivatives of 2-methoxypropanoic acid, such as 2-aryl-2-methoxypropanoic acids, are established chiral resolving agents . (R)-2-Methoxypropanoic acid can be used to prepare diastereomeric esters or salts with racemic alcohols or amines, facilitating their separation and the determination of their absolute configuration by X-ray crystallography or NMR .

Agrochemical Intermediate for Stereochemically Defined Herbicides

In the agrochemical industry, (R)-2-Methoxypropanoic acid is employed as a chiral precursor for the synthesis of highly effective herbicides . The (R)-configuration is essential for achieving the desired bioactive conformation, which translates to high efficacy at low application rates and reduced environmental impact. Procurement of the pure (R)-enantiomer is therefore mandatory for manufacturers developing these advanced crop protection agents.

Development of Novel Chiral Ligands and Catalysts

The α-methoxy carboxylic acid motif is a versatile scaffold for designing chiral ligands in asymmetric catalysis. (R)-2-Methoxypropanoic acid, with its defined stereochemistry and moderate acidity , can be converted into amides, esters, or other derivatives that serve as ligands for transition metal-catalyzed reactions, influencing enantioselectivity and reaction outcomes.

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